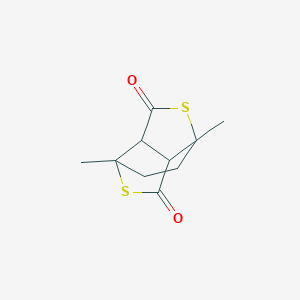
1,4-Ethano-1H,3H-thieno(3,4-c)thiophene-3,6(4H)-dione, dihydro-1,4-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Ethano-1H,3H-thieno(3,4-c)thiophene-3,6(4H)-dione, dihydro-1,4-dimethyl- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as DTT or dihydrothieno[3,4-c]thiophene-3,6-dione.
Wirkmechanismus
DTT is a small molecule that can easily penetrate the cell membrane. Once inside the cell, DTT can interact with various cellular components, such as proteins and enzymes, and induce changes in their structure and function. The exact mechanism of action of DTT is not fully understood, but it is believed to involve the oxidation-reduction reactions of the thiol group in DTT.
Biochemische Und Physiologische Effekte
DTT has been shown to have various biochemical and physiological effects. It can act as an antioxidant by scavenging free radicals and protecting cells from oxidative stress. DTT can also modulate the activity of enzymes involved in cellular metabolism, such as glucose-6-phosphate dehydrogenase. In addition, DTT has been shown to have anti-inflammatory and anti-cancer properties.
Vorteile Und Einschränkungen Für Laborexperimente
DTT has several advantages as a research tool. It is a small molecule that can easily penetrate the cell membrane, making it useful for studying intracellular processes. DTT is also stable under a wide range of conditions, making it easy to handle and store. However, DTT has some limitations as well. It can react with other thiol-containing compounds, such as glutathione, which can complicate the interpretation of experimental results. In addition, DTT can be toxic to cells at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on DTT. One area of interest is the development of new synthesis methods to improve the yield and purity of DTT. Another area of research is the investigation of the potential applications of DTT in biomedicine, such as its use as a redox mediator in electrochemical biosensors and its anti-cancer properties. In addition, further studies are needed to elucidate the mechanism of action of DTT and its interactions with cellular components.
Synthesemethoden
The synthesis of DTT involves the reaction of 2,5-dimethylfuran-3,4-dicarboxylic acid with thionyl chloride to form 2,5-dimethylthiophene-3,4-dicarbonyl chloride. This intermediate compound is then reacted with 2-aminothiophene to form DTT. The yield of DTT synthesis is around 50%.
Wissenschaftliche Forschungsanwendungen
DTT has been widely used in scientific research due to its unique properties. It has been extensively studied for its potential applications in organic electronics, such as organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). DTT has also been investigated for its potential use as a redox mediator in electrochemical energy storage devices. In addition, DTT has been studied for its potential anti-cancer properties.
Eigenschaften
CAS-Nummer |
129679-46-5 |
|---|---|
Produktname |
1,4-Ethano-1H,3H-thieno(3,4-c)thiophene-3,6(4H)-dione, dihydro-1,4-dimethyl- |
Molekularformel |
C10H12O2S2 |
Molekulargewicht |
228.3 g/mol |
IUPAC-Name |
1,4-dimethyl-5,10-dithiatricyclo[5.3.0.04,8]decane-6,9-dione |
InChI |
InChI=1S/C10H12O2S2/c1-9-3-4-10(2)6(8(12)13-9)5(9)7(11)14-10/h5-6H,3-4H2,1-2H3 |
InChI-Schlüssel |
NGVHZIVOGQAOOC-UHFFFAOYSA-N |
SMILES |
CC12CCC3(C(C1C(=O)S3)C(=O)S2)C |
Kanonische SMILES |
CC12CCC3(C(C1C(=O)S3)C(=O)S2)C |
Synonyme |
1,4-Dimethyl bis-thiololactone |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



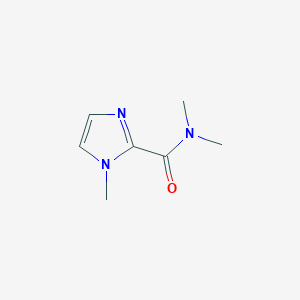
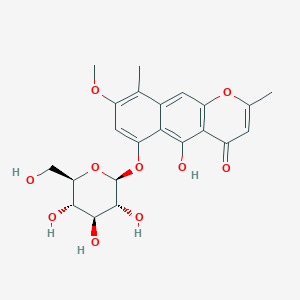
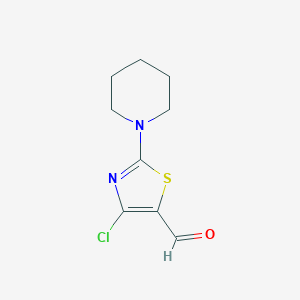
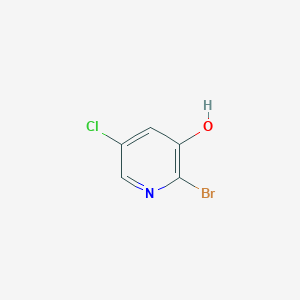
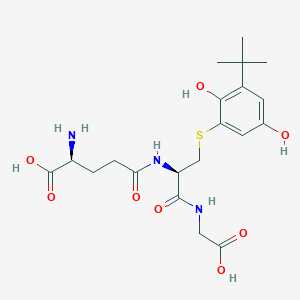

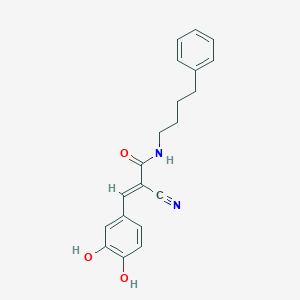
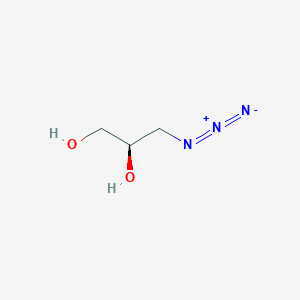


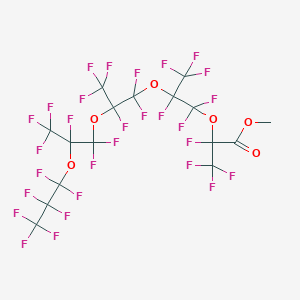
![(2S)-2-amino-5-[[(2R)-3-(2-amino-5-hydroxyphenyl)sulfanyl-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B145136.png)
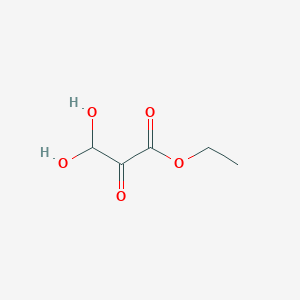
![Ethyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate](/img/structure/B145140.png)